(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- SLC4101431 is a potent inhibitor of sphingosine kinase 2 (SphK2) with a Ki value of 90 nM .
- Sphingosine kinases are enzymes involved in the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator.
- S1P plays critical roles in cell signaling, inflammation, immune responses, and vascular function.
Preparation Methods
- Synthetic routes for SLC4101431 are not widely documented in the literature.
- industrial production methods likely involve chemical synthesis, purification, and formulation.
- Specific reaction conditions and intermediates remain proprietary.
Chemical Reactions Analysis
- SLC4101431 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly reported.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- SLC4101431 has potential applications in various fields:
Chemistry: As a tool compound for studying sphingolipid metabolism and SphK2 function.
Biology: Investigating SphK2’s role in cell survival, migration, and immune responses.
Medicine: Exploring its therapeutic potential in cancer, inflammation, and autoimmune diseases.
Industry: Developing SphK2-targeted drugs or diagnostics.
Mechanism of Action
- SLC4101431 inhibits SphK2, reducing S1P production.
- Molecular targets: SphK2 isoform.
- Pathways involved: S1P signaling, cell survival, and immune regulation.
Comparison with Similar Compounds
- SLC4101431’s uniqueness lies in its high selectivity for SphK2 (approximately 100-fold selectivity over SphK1) .
- Similar compounds include other SphK inhibitors (e.g., ABC294640, SKI-II) and modulators of sphingolipid metabolism.
Properties
Molecular Formula |
C29H27N7OS |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2S)-2-[[3-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C29H27N7OS/c30-28(31)36-16-4-7-24(36)17-26-34-27(35-37-26)22-12-14-23(15-13-22)32-29-33-25(18-38-29)21-10-8-20(9-11-21)19-5-2-1-3-6-19/h1-3,5-6,8-15,18,24H,4,7,16-17H2,(H3,30,31)(H,32,33)/t24-/m0/s1 |
InChI Key |
PDCYPMBTPMGZDZ-DEOSSOPVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=N)N)CC2=NC(=NO2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES |
NC(N1CCC[C@H]1CC2=NC(C3=CC=C(NC4=NC(C5=CC=C(C6=CC=CC=C6)C=C5)=CS4)C=C3)=NO2)=[NH2+].[Cl-] |
Canonical SMILES |
C1CC(N(C1)C(=N)N)CC2=NC(=NO2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLC4101431; SLC-4101431; SLC 4101431. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.